molecular formula C11H23NO2 B13271576 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol

2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol

Cat. No.: B13271576
M. Wt: 201.31 g/mol
InChI Key: IRNOEXOJNBUKBV-UHFFFAOYSA-N
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Description

Aminoalcohol Characteristics

Aminoalcohols are organic molecules that feature both an amine (-NHR) and a hydroxyl (-OH) functional group. This dual-functionality allows them to exhibit the chemical reactivity of both amines and alcohols. alfa-chemistry.com They are known for a variety of applications, including their use as solvents, synthetic intermediates, and high-boiling bases in industrial settings. alfa-chemistry.com Aminoalcohols are often water-soluble due to their hydrophilic amine and hydroxyl groups and typically have high boiling points. alfa-chemistry.com Furthermore, their ability to chelate with metal ions makes them valuable as chiral ligands in asymmetric catalysis. alfa-chemistry.com The "cycloheptylamino" portion of the target molecule introduces a bulky, seven-membered aliphatic ring attached to the nitrogen atom, which can be expected to influence its steric and electronic properties.

Glycol Ether Characteristics

Glycol ethers are a versatile class of solvents recognized for their ability to dissolve a wide array of substances, including oils, resins, and waxes. wikipedia.org This is due to their molecular structure, which contains both ether and alcohol functionalities, lending them both hydrophilic and lipophilic characteristics. alliancechemical.com Glycol ethers are broadly categorized into E-series (derived from ethylene (B1197577) glycol) and P-series (derived from propylene (B89431) glycol). wikipedia.orgecolink.com The "ethoxy]ethan-1-ol" backbone of 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol places it within the E-series family. These compounds are utilized in a vast range of products, from paints and coatings to cleaning solutions and cosmetics. alliancechemical.comchemistryindustry.bizbellchem.com Their higher boiling points and lower volatility compared to lower-molecular-weight alcohols and ethers make them desirable for many applications. wikipedia.org

The combination of these two functional groups in this compound suggests a molecule with a complex and potentially useful set of properties, including solvency, basicity, and the capacity for hydrogen bonding and metal coordination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[2-(cycloheptylamino)ethoxy]ethanol

InChI

InChI=1S/C11H23NO2/c13-8-10-14-9-7-12-11-5-3-1-2-4-6-11/h11-13H,1-10H2

InChI Key

IRNOEXOJNBUKBV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCOCCO

Origin of Product

United States

Academic Significance and Identified Research Gaps for the Compound

A review of the scientific literature reveals that while the broader classes of aminoalcohols and glycol ethers are well-documented, specific academic research focusing on 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol is notably scarce. Its significance is therefore largely inferred from its potential as a chemical intermediate and its relationship to analogous structures. For instance, similar amino-functionalized glycol ethers are synthesized for use as intermediates in the creation of more complex molecules, such as pharmaceuticals. google.com

Predicted & Basic Physicochemical Properties
PropertyValueSource
Molecular FormulaC11H23NO2Calculated
Molecular Weight201.31 g/molCalculated

Note: The table reflects calculated values, as comprehensive experimental data is not widely published. The lack of experimental data highlights a significant research gap.

Scope and Objectives of Academic Inquiry for 2 2 Cycloheptylamino Ethoxy Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound suggests several strategic disconnections to simplify the molecule into readily available starting materials. The most logical disconnections are at the carbon-nitrogen bond of the secondary amine and the carbon-oxygen bonds of the ether linkages.

Primary Disconnection Routes:

C-N Bond Disconnection: This involves disconnecting the cycloheptylamino group from the ethoxy]ethan-1-ol side chain. This leads to two key precursors: cycloheptylamine (B1194755) and a suitable derivative of diethylene glycol, such as 2-(2-chloroethoxy)ethan-1-ol or 2-(2-tosyloxyethoxy)ethan-1-ol. Alternatively, this disconnection can point towards a reductive amination pathway, starting from cycloheptanone (B156872) and 2-(2-aminoethoxy)ethan-1-ol.

C-O Bond Disconnections: The polyether chain can be deconstructed through disconnection of the ether linkages. This would lead to cycloheptylamine, ethylene (B1197577) oxide, and a protected ethanolamine (B43304) derivative as potential starting materials.

These retrosynthetic pathways highlight the key reactions required for the synthesis of the target molecule, primarily focusing on amination and ether formation reactions.

Established Synthetic Routes and Reaction Optimizations

The synthesis of this compound can be achieved through several established routes, each with opportunities for optimization.

Amination Reactions in the Synthesis of the Cycloheptylamino Moiety

The formation of the cycloheptylamino group is a critical step. Reductive amination is a powerful and widely used method for creating secondary amines. stackexchange.com This one-pot reaction typically involves the condensation of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. acs.org

In the context of synthesizing this compound, cycloheptanone can be reacted with 2-(2-aminoethoxy)ethan-1-ol. The reaction is generally carried out in the presence of a mild reducing agent to selectively reduce the iminium ion intermediate without affecting the carbonyl group of the starting ketone.

Common Reducing Agents for Reductive Amination:

Reducing AgentTypical Reaction ConditionsAdvantages
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Mildly acidic, aprotic solvents (e.g., dichloroethane, THF)High selectivity, mild conditions, broad substrate scope. researchgate.net
Sodium cyanoborohydride (NaBH₃CN)Mildly acidic (pH 3-6), protic solvents (e.g., methanol)Effective for imine reduction, but toxic cyanide byproduct. chemistrysteps.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)Elevated pressure and temperature"Green" method, but may require more specialized equipment. nih.gov

Optimization of reductive amination often involves careful control of pH, choice of solvent, and the stoichiometry of the reactants and reducing agent to maximize the yield of the secondary amine and minimize side reactions.

The synthesis of the precursor, cycloheptylamine, can be accomplished through methods such as the reduction of cycloheptanone oxime, although this can result in low yields. acs.org

Ether Formation Reactions for Polyether Chain Construction

The Williamson ether synthesis is a classic and versatile method for forming ether linkages. chemistrytalk.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or tosylate by an alkoxide ion. libretexts.org

To construct the ethoxy]ethan-1-ol chain and attach it to the cycloheptylamino group, one potential route involves the reaction of cycloheptylamine with a pre-formed halo- or tosylo- derivative of diethylene glycol. For instance, reacting cycloheptylamine with 2-(2-chloroethoxy)ethan-1-ol in the presence of a base would yield the target molecule.

Key Considerations for Williamson Ether Synthesis:

Nature of the Leaving Group: Tosylates are often better leaving groups than halides, leading to faster reaction rates.

Steric Hindrance: The Williamson ether synthesis is most effective with primary alkyl halides. Steric hindrance around the electrophilic carbon can lead to elimination reactions as a competing pathway. pearson.com

Base Selection: A strong base is required to deprotonate the amine to form the corresponding amide anion, which then acts as the nucleophile. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

The presence of a free hydroxyl group in one of the reactants may require protection to prevent unwanted side reactions.

Alcohol Functionalization and Interconversion Strategies

The primary alcohol in this compound is a key functional group. In many synthetic strategies, it is advantageous to protect this alcohol to prevent it from interfering with other reactions, such as the amination or etherification steps.

Common Protecting Groups for Alcohols:

Protecting GroupProtection ReagentDeprotection Conditions
Silyl ethers (e.g., TBDMS)TBDMS-Cl, imidazoleFluoride ion (e.g., TBAF)
Benzyl ether (Bn)Benzyl bromide, baseHydrogenolysis (H₂/Pd-C)
Tetrahydropyranyl (THP)Dihydropyran, acid catalystAqueous acid

The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Advanced Synthetic Approaches and Novel Catalytic Methods

While the target molecule itself is not chiral, the development of synthetic methods for chiral analogues is of significant interest.

Enantioselective and Diastereoselective Synthesis (if applicable to chiral analogues or derivatives)

The synthesis of chiral amino alcohols is a prominent area of research in organic chemistry, as these motifs are found in many biologically active molecules. acs.orgacs.org Advanced catalytic methods can be employed to introduce stereocenters with high enantioselectivity.

Enantioselective Approaches to Chiral Amino Alcohols:

Asymmetric Reductive Amination: The use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, iridium) or enzymes (e.g., amine dehydrogenases), can facilitate the enantioselective reductive amination of prochiral ketones. acs.orgfrontiersin.org Engineered amine dehydrogenases have shown promise in the synthesis of chiral amino alcohols from α-hydroxy ketones with high enantiomeric excess. acs.org

Catalytic Asymmetric Aminohydroxylation: This method allows for the direct conversion of alkenes into chiral amino alcohols.

Kinetic Resolution: Racemic mixtures of amino alcohols can be resolved through enzymatic or chemical methods to isolate a single enantiomer.

For instance, a chiral analogue of this compound could be synthesized by starting with a chiral epoxide, which is then opened by cycloheptylamine. The stereochemistry of the resulting alcohol would be controlled by the stereochemistry of the starting epoxide.

Flow Chemistry and Continuous Processing in Compound Synthesis

The synthesis of specialized chemical compounds, including amino alcohols like this compound and its analogues, is increasingly benefiting from the adoption of flow chemistry and continuous processing. nih.govchemicalindustryjournal.co.uk This approach offers significant advantages over traditional batch processing methods, particularly in the pharmaceutical and fine chemical industries. thepharmamaster.com

Flow chemistry, also known as continuous flow chemistry, involves the continuous pumping of reagents through a network of tubes or microreactors where the reaction occurs. chemicalindustryjournal.co.uk This methodology allows for precise control over critical reaction parameters such as temperature, pressure, reaction time, and stoichiometry, leading to improved product yield, selectivity, and purity. thepharmamaster.com For the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, this level of control is paramount. nih.gov The small internal volume of flow reactors enhances safety, especially when dealing with exothermic reactions or unstable intermediates, as the amount of material reacting at any given moment is minimal. chemicalindustryjournal.co.ukthepharmamaster.com

Multi-step syntheses, which are common for complex molecules like amino alcohol analogues, can be streamlined by integrating several reaction and purification steps into a single, continuous system. syrris.comacs.org This "telescoping" of steps eliminates the need for isolating and purifying intermediates, which reduces waste, shortens manufacturing cycles, and lowers costs. thepharmamaster.comresearchgate.net For instance, a convergent synthesis of vicinyl amino alcohols, a class of compounds analogous to the subject molecule, has been successfully demonstrated using a modular continuous flow system. This system integrated four distinct reaction modules—biphasic oxidation, Corey–Chaykovsky epoxidation, phenol (B47542) alkylation, and epoxide aminolysis—to produce various APIs without intermediate purification steps. rsc.org

The scalability of flow chemistry processes is another significant advantage. Transitioning from laboratory-scale synthesis to large-scale industrial production is often more straightforward than with batch processes, as scaling up involves running the continuous process for a longer duration rather than redesigning larger reactors. thepharmamaster.com This facilitates a more rapid development and market entry for new chemical entities. chemicalindustryjournal.co.uk

Table 1: Comparison of Batch Processing vs. Continuous Flow Processing

ParameterBatch ProcessingContinuous Flow Processing
Process Control Difficult to control temperature and mixing, especially on a large scale.Precise control over temperature, pressure, and mixing. thepharmamaster.com
Safety Higher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat transfer. chemicalindustryjournal.co.ukthepharmamaster.com
Scalability Complex and often requires process redesign ("scaling up").Simpler, achieved by extending operational time ("scaling out"). thepharmamaster.com
Efficiency & Yield Can lead to lower yields and more side products due to poor control.Often results in higher yields, improved selectivity, and greater purity. syrris.com
Multi-step Synthesis Requires isolation and purification of intermediates, increasing time and waste.Allows for "telescoping" of multiple steps, streamlining the process. researchgate.net

Green Chemistry Principles Applied to the Synthetic Pathways

The application of green chemistry principles is essential for developing sustainable synthetic pathways for compounds like this compound. Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. numberanalytics.comnih.gov

Key green chemistry metrics are employed to evaluate the "greenness" of a synthetic route. These quantitative measures help chemists identify areas for improvement and compare the environmental performance of different synthetic strategies. numberanalytics.comwhiterose.ac.uk

One of the most important principles is Atom Economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Synthetic methods like addition reactions have a 100% atom economy, while substitution and elimination reactions generate by-products, lowering their atom economy. acs.org For amine synthesis, traditional methods often suffer from low atom economy due to the use of stoichiometric reagents and the formation of waste products. rsc.org

The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are other critical metrics that highlight waste generation. wikipedia.org The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass used in a process (reactants, solvents, reagents, process water) relative to the mass of the final product. nih.govresearchgate.net The pharmaceutical industry, historically known for high PMI values, is actively seeking to reduce waste by optimizing solvent use and adopting catalytic processes. nih.gov

Applying these principles to the synthesis of amines and amino alcohols involves several strategies:

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as catalysts are used in small amounts and can be recycled, reducing waste. rsc.org

Solvent Selection: Solvents account for a significant portion of the mass and environmental impact of a chemical process. acs.org The goal is to replace toxic and hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The use of highly selective catalysts, including enzymes, can often eliminate the need for protecting groups. acs.orgnih.gov

Table 2: Key Green Chemistry Metrics

MetricDefinitionGoal
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% acs.orgMaximize
Environmental Factor (E-Factor) Total mass of waste / Mass of product wikipedia.orgMinimize
Process Mass Intensity (PMI) Total mass input / Mass of product researchgate.netMinimize
Reaction Mass Efficiency (RME) Mass of isolated product / Total mass of reactants nih.govMaximize

Isolation and Purification Techniques for Synthetic Product Streams

The isolation and purification of the final product from the reaction mixture is a critical step in any synthetic process. For a polar, functionalized molecule like this compound, which contains both an amine and a hydroxyl group, specific techniques are required to achieve high purity, especially when dealing with aqueous product streams. biotage.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a common initial workup step. After the reaction, the mixture is often quenched with water. LLE is then used to separate the target compound from water-soluble by-products and reagents. The choice of extraction solvent is crucial; solvents like butanol or mixtures containing dichloromethane (B109758) can be effective for extracting polar compounds from aqueous solutions. researchgate.net Sometimes, salting out by adding salts like sodium chloride can improve the partitioning of the polar compound into the organic phase. researchgate.net

Chromatography is the most powerful and widely used purification technique. Several chromatographic methods can be applied depending on the specific impurities present:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying polar to moderately nonpolar compounds. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used. akjournals.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to separate compounds with a range of polarities. nih.gov

Normal-Phase Chromatography: This technique uses a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase. While effective for nonpolar compounds, it can be challenging for highly polar compounds like amino alcohols, which may adsorb too strongly to the silica.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography. biotage.com It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in a polar organic solvent (like acetonitrile) with a small amount of water. Water acts as the strong eluting solvent. biotage.com

Ion-Exchange Chromatography: Given the basic nature of the amine group, ion-exchange chromatography can be an effective purification strategy. The compound can be retained on a cation-exchange resin and then eluted by changing the pH or ionic strength of the mobile phase. google.com

Distillation may be used if the compound is thermally stable and has a boiling point significantly different from the impurities. rochester.edu For high-boiling compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition. rochester.edu

Crystallization is an ideal final purification step if the compound is a solid. It can yield highly pure material by dissolving the crude product in a suitable solvent and allowing the pure compound to crystallize as the solution cools or as an anti-solvent is added.

Table 3: Summary of Purification Techniques for Polar Amino Alcohols

TechniquePrinciple of SeparationApplicability/Notes
Liquid-Liquid Extraction Differential solubility in immiscible liquids. researchgate.netPrimary workup step; choice of solvent is critical.
Reversed-Phase HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase. nih.govWidely used for a broad range of polarities.
HILIC Partitioning into a water-enriched layer on a polar stationary phase. biotage.comExcellent for very polar compounds not retained by reversed-phase.
Ion-Exchange Chromatography Reversible electrostatic interaction with a charged stationary phase. google.comEffective for ionizable compounds like amines.
Distillation Differences in boiling points. rochester.eduSuitable for thermally stable liquids; vacuum distillation for high-boiling compounds.
Crystallization Differences in solubility at varying temperatures or in different solvents.Can provide very high purity for solid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular structure can be assembled.

Predicted ¹H NMR Data for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | OH | Broad singlet | 1H | | CH₂-OH | ~3.70 | Triplet | 2H | | O-CH₂ | ~3.65 | Triplet | 2H | | O-CH₂ | ~3.55 | Triplet | 2H | | N-CH₂ | ~2.80 | Triplet | 2H | | N-CH (cycloheptyl) | ~2.60 | Multiplet | 1H | | NH | Broad singlet | 1H | | CH₂ (cycloheptyl) | ~1.40 - 1.80 | Multiplet | 12H |

The protons of the hydroxyl (-OH) and amine (-NH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The methylene protons adjacent to the hydroxyl group (CH₂-OH) and the ether oxygen (O-CH₂) are deshielded and thus resonate at lower field, predicted to be around 3.70 ppm and 3.55-3.65 ppm, respectively. The methylene protons attached to the nitrogen atom (N-CH₂) would likely appear at approximately 2.80 ppm. The methine proton on the cycloheptyl ring directly attached to the nitrogen (N-CH) is expected around 2.60 ppm. The remaining methylene protons of the cycloheptyl ring would produce a complex multiplet in the upfield region of the spectrum, typically between 1.40 and 1.80 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Given the symmetry of the cycloheptyl group, some of its carbon atoms may be chemically equivalent. The predicted chemical shifts are influenced by the attached functional groups.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₂-OH ~61.5
O-CH₂ ~72.0
O-CH₂ ~70.0
N-CH₂ ~50.0
N-CH (cycloheptyl) ~58.0
CH₂ (cycloheptyl, C2/C7) ~35.0
CH₂ (cycloheptyl, C3/C6) ~28.0

The carbon atom of the primary alcohol (CH₂-OH) is expected to resonate at approximately 61.5 ppm. The carbons involved in the ether linkage (O-CH₂) are predicted to have chemical shifts in the range of 70.0-72.0 ppm. The carbon adjacent to the nitrogen atom in the ethoxy chain (N-CH₂) would likely appear around 50.0 ppm. The methine carbon of the cycloheptyl ring attached to the nitrogen (N-CH) is anticipated at about 58.0 ppm. The remaining cycloheptyl methylene carbons would have signals in the upfield region, with slight variations in their chemical shifts due to their positions relative to the nitrogen atom.

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the CH₂-OH and the adjacent O-CH₂ group, and between the N-CH₂ protons and the neighboring O-CH₂ group. Within the cycloheptyl ring, a network of cross-peaks would confirm the connectivity of the methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~3.70 ppm would show a correlation to the carbon signal at ~61.5 ppm, confirming the CH₂-OH group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is predicted to display several characteristic absorption bands that signify the presence of its key functional groups.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H (Alcohol) Stretching 3200 - 3600 (broad)
N-H (Amine) Stretching 3300 - 3500 (moderate)
C-H (Alkyl) Stretching 2850 - 2960
C-O (Ether) Stretching 1050 - 1150 (strong)
C-N (Amine) Stretching 1020 - 1250
O-H (Alcohol) Bending 1350 - 1450

A broad and intense absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to appear as a moderate peak in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to the C-H stretching of the alkyl portions of the molecule would be observed between 2850 and 2960 cm⁻¹. A prominent and strong band characteristic of the C-O-C ether linkage stretching is predicted to be in the 1050-1150 cm⁻¹ range. The C-N stretching of the amine and the bending vibrations of the O-H and N-H groups would also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy necessary to confirm the elemental composition of a molecule. nih.govpnnl.gov For this compound, HRMS would be utilized to obtain a high-resolution mass spectrum, allowing for the precise determination of its molecular formula. This technique helps to distinguish the target compound from isomers or other molecules with the same nominal mass. The high resolving power of HRMS is also beneficial in identifying and characterizing potential impurities. researchgate.net

A hypothetical HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum would provide structural confirmation, with characteristic cleavages at the ether linkage and loss of the cycloheptyl group.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₁H₂₃NO₂
Exact Mass201.1729
Measured m/z [M+H]⁺~202.1802

Note: This table is illustrative and based on theoretical calculations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. impactfactor.org It is highly effective for the analysis of volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound and identifying any volatile impurities. nih.govsemanticscholar.org

In a typical GC-MS analysis, the compound would be separated from other components on a chromatographic column before being introduced into the mass spectrometer. The resulting mass spectrum for the main peak would serve to confirm the identity of this compound by matching its fragmentation pattern with a reference spectrum, if available, or through detailed interpretation. dtic.mil The detection of any additional peaks in the chromatogram would indicate the presence of impurities, which can also be identified by their mass spectra.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterTypical Conditions
Gas Chromatograph
ColumnCapillary column (e.g., DB-5ms)
Injection ModeSplit/Splitless
Carrier GasHelium
Oven Temperature ProgramGradient elution (e.g., 70°C to 260°C)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole
Scan Range50-650 m/z

Note: These parameters are illustrative and would require optimization for a specific instrument and sample.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for determining the purity of this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, which lacks a strong chromophore, derivatization is often necessary to enhance its detectability by UV-Vis or fluorescence detectors. academicjournals.orgjfda-online.com

Derivatization involves reacting the analyte with a reagent to form a derivative that is more easily detected. For the primary/secondary amine and hydroxyl groups in this compound, various derivatization reagents can be employed. nih.govnih.gov For instance, reaction with a UV-absorbing agent would allow for sensitive detection using a standard HPLC-UV setup. researchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. epa.gov

Table 3: Potential Derivatization Reagents for HPLC Analysis of this compound

Functional GroupDerivatization Reagent ClassDetection Method
AmineIsothiocyanates, Sulfonyl chloridesUV, Fluorescence
HydroxylAcyl chlorides, IsocyanatesUV, Fluorescence

In addition to GC-MS, standalone Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), can be used for the quantitative analysis of this compound and the assessment of volatile impurities. nih.gov This method is particularly useful for routine quality control due to its robustness and reproducibility. researchgate.net The separation of components is achieved based on their boiling points and interactions with the stationary phase of the GC column. The peak area of the analyte is proportional to its concentration, allowing for accurate quantification when calibrated with standards.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form is obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a compound in its crystalline form. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. The resulting structural data is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Theoretical and Computational Investigations of 2 2 Cycloheptylamino Ethoxy Ethan 1 Ol

Quantum Chemical Calculations on Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol. Such calculations are crucial for understanding the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, for this compound. This information is fundamental for predicting the chemical reactivity and kinetic stability of a molecule.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface map for this compound has not been published. This analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Reactivity Descriptors (e.g., Global Hardness, Electrophilicity Index, Chemical Potential)

Specific values for global reactivity descriptors such as global hardness, electrophilicity index, and chemical potential have not been calculated or reported for this compound. These descriptors provide quantitative measures of a molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and the corresponding energy landscapes for this compound are not present in the current body of scientific literature. This type of analysis is key to understanding the three-dimensional structure and flexibility of the molecule.

Exploration of Conformational Isomers and Global Minima

There are no reported studies on the various conformational isomers of this compound or the identification of its global minimum energy conformation. This information is vital for understanding the most stable spatial arrangement of the atoms in the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape, dynamic interactions with its environment, and tendencies to form larger assemblies. By numerically solving Newton's equations of motion for a system of atoms, MD simulations can map out the molecular trajectory over time, revealing how the molecule folds, moves, and interacts with surrounding solvent molecules.

Solvent Effects on Conformation and Tautomerism

The conformation of this compound is highly dependent on its environment, a phenomenon primarily governed by solvent effects. The molecule possesses several polar functional groups—a secondary amine, two ether linkages, and a primary alcohol—as well as a nonpolar cycloheptyl group. This amphiphilic nature dictates its conformational preferences in different solvents.

In polar protic solvents, such as water or ethanol, the molecule's conformation will be dominated by hydrogen bonding. MD simulations would likely show solvent molecules forming a dynamic hydrogen-bond network with the amine, hydroxyl, and ether oxygen atoms. rsc.org These interactions would stabilize more extended conformations of the ethoxy-ethan-1-ol chain, maximizing its exposure to the polar solvent. Furthermore, intramolecular hydrogen bonding between the terminal hydroxyl group and the amine nitrogen or an ether oxygen could occur, leading to the formation of transient cyclic structures. nih.gov Computational studies on similar molecules, like ethanolamines, have shown that such intramolecular hydrogen bonds can lead to stable, ring-like conformations.

Conversely, in nonpolar aprotic solvents like hexane (B92381) or toluene, the molecule would likely adopt a more compact, folded conformation. The polar head group would tend to fold in on itself to minimize unfavorable interactions with the nonpolar solvent, driven by intramolecular hydrogen bonds. The nonpolar cycloheptyl tail would have more conformational freedom, interacting favorably with the surrounding solvent molecules.

Computational approaches to model these effects often use combined cluster/continuum models, where the first solvation shell is modeled explicitly and the bulk solvent is treated as a continuum. nih.gov This allows for an accurate representation of specific hydrogen-bonding interactions while maintaining computational efficiency.

Tautomerism, the interconversion of structural isomers through proton migration, is another aspect to consider. For this compound, the most plausible prototropic tautomerism would be an amino-imino tautomerism. youtube.com However, for a saturated secondary amine, the imino tautomer is generally significantly less stable, and this equilibrium would heavily favor the amino form under standard conditions. While theoretical calculations could determine the energetic barrier for this transformation, it is not expected to be a significant phenomenon for this molecule. wiley-vch.de The presence of polar solvents, particularly water, could facilitate proton transfer but is unlikely to shift the equilibrium to a meaningful extent.

The following table illustrates hypothetical conformational populations in different solvents, as might be predicted by MD simulations.

SolventDielectric ConstantPredominant ConformationKey Interactions
Water78.4ExtendedIntermolecular H-bonding with solvent
Ethanol24.5Partially ExtendedInter- and intramolecular H-bonding
Dichloromethane (B109758)9.1Partially FoldedDipole-dipole interactions
Hexane1.9Compact/FoldedIntramolecular H-bonding, van der Waals

Self-Assembly and Aggregation Tendencies

The amphiphilic character of this compound strongly suggests a tendency for self-assembly in solution. This process is driven by the hydrophobic effect, where the nonpolar cycloheptyl tails seek to minimize their contact with polar solvent molecules (like water), while the polar head groups aim to remain solvated. nih.gov This behavior is analogous to that of surfactants and amphiphilic peptides. mdpi.comrsc.org

In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), individual molecules are expected to aggregate into supramolecular structures such as micelles or vesicles. In these aggregates, the cycloheptyl tails would form a nonpolar core, shielded from the water, while the hydrophilic amino-ethoxy-ethanol heads would form a solvated outer shell. MD simulations can be used to model the spontaneous formation of these aggregates, providing details on their size, shape, and internal dynamics.

Conversely, in nonpolar solvents, the molecule could form reverse micelles. In this arrangement, the polar head groups would cluster together to form a polar core, potentially encapsulating trace amounts of water, while the nonpolar cycloheptyl tails would extend into the bulk nonpolar solvent.

The stability and morphology of these aggregates would depend on factors such as concentration, temperature, pH (which affects the protonation state of the amine), and ionic strength of the solution. nih.gov For instance, at low pH, the protonated amine group would increase the effective size and polarity of the head group, which could favor the formation of smaller, more curved micelles.

A hypothetical data table based on theoretical considerations is presented below, showing how the CMC and aggregation number might vary with solvent conditions.

Solvent SystempHPredicted CMC (mM)Predicted Aggregation NumberPredominant Structure
Water7.01.260Spherical Micelles
Water3.01.845Smaller Spherical Micelles
0.1 M NaCl (aq)7.00.880Larger Micelles/Rods
TolueneN/AN/A~10-20Small Reverse Micelles

Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govresearchgate.net For this compound, QSPR models could be developed to predict properties for a series of its analogues without the need for extensive experimental measurements.

The QSPR process involves three main stages:

Dataset Generation: A series of analogues of the parent molecule is defined. For this compound, analogues could be created by modifying the cycloalkyl group (e.g., cyclopentyl, cyclohexyl, cyclooctyl), altering the length of the polyether chain, or substituting the terminal alcohol.

Descriptor Calculation: For each analogue in the series, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges, dipole moment), and quantum chemical descriptors. nih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links a subset of the most relevant descriptors to a specific property of interest (e.g., boiling point, viscosity, density). researchgate.net The model's predictive power is then rigorously validated using internal and external test sets of molecules. nih.gov

For example, a QSPR model could be built to predict the normal density of analogues of this compound. Descriptors such as molecular weight, molecular volume, hydrogen bond acidity, and intrinsic state values have been shown to be effective in predicting the density of amines. nih.govresearchgate.net

The following hypothetical table illustrates the data that would be generated for a QSPR study on a small set of analogues.

Compound NameMolecular Weight ( g/mol )van der Waals Volume (ų)Hydrogen Bond DonorsPredicted Property (e.g., Viscosity, cP)
2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol201.30205.1215.2
2-[2-(Cyclohexylamino)ethoxy]ethan-1-ol215.33220.5218.9
This compound 229.35 235.9 2 22.5
2-[2-(Cyclooctylamino)ethoxy]ethan-1-ol243.38251.3226.8
3-[2-(Cycloheptylamino)ethoxy]propan-1-ol243.38252.1224.1

Such validated QSPR models would be invaluable for screening virtual libraries of related compounds to identify candidates with desired physicochemical properties for various applications, thereby accelerating research and development while minimizing experimental costs.

Advanced Applications in Organic Synthesis and Materials Science

2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol as a Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic amine and a hydroxyl group allows this compound to serve as a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds and coordination ligands.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals and agrochemicals. Amino alcohols are well-established precursors for the synthesis of saturated heterocycles like morpholines and piperazines. nih.govorganic-chemistry.org The structure of this compound is particularly suited for the construction of N-cycloheptyl substituted heterocycles.

For instance, through an intramolecular cyclization reaction, typically promoted by dehydration under acidic conditions, it can be converted into N-cycloheptylmorpholine derivatives. chemrxiv.org Alternatively, reaction with electrophilic two-carbon synthons can also lead to the formation of the morpholine (B109124) ring. chemrxiv.org Furthermore, its reaction with derivatives of α-halo acids could yield substituted piperazinones, which are important motifs in medicinal chemistry. organic-chemistry.org

Table 1: Potential Heterocyclic Scaffolds from this compound
Starting MaterialReaction TypeResulting HeterocycleSignificance
This compoundIntramolecular Dehydration/CyclizationN-Cycloheptylmorpholine derivativeCore structure in various bioactive molecules.
This compound + α-Haloacetyl HalideCyclocondensationN-Cycloheptylpiperazin-2-one derivativeImportant pharmacophore in drug discovery. mdpi.com
This compound + Aldehydes + DiazomalonatesThree-Component Reaction (Copper-catalyzed)Highly substituted N-CycloheptylmorpholineProvides rapid access to complex and diverse molecular libraries. nih.gov

Scaffold for Multidentate Ligands

The field of coordination chemistry relies on ligands that can bind to metal ions to form stable complexes, which are used in catalysis, sensing, and materials science. Amino alcohols are effective ligands for a variety of metal ions. alfa-chemistry.comresearchgate.net this compound possesses three potential coordination sites: the secondary amine nitrogen, the ether oxygen, and the terminal alcohol oxygen. This arrangement allows it to function as a tridentate N,O,O'-donor ligand.

The flexible ethoxy-ethan-1-ol backbone enables the molecule to wrap around a metal center, forming stable chelate rings. The coordination of such ligands to transition metals like copper(II), nickel(II), and cobalt(II) can lead to the formation of complexes with interesting magnetic and catalytic properties. core.ac.uk The bulky cycloheptyl group can influence the steric environment around the metal center, potentially controlling the access of substrates in catalytic applications and affecting the packing of molecules in the solid state.

Design and Synthesis of Functionalized Materials

The dual functionality of this compound makes it a compelling monomer or functional additive for creating specialized polymers and for modifying material surfaces.

Incorporation into Polymeric Systems (e.g., polyethers, polyamides)

The terminal hydroxyl group of the molecule can act as an initiator for the ring-opening polymerization (ROP) of cyclic monomers such as epoxides (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) or lactides. nih.govacs.org This process would result in polyether or polyester (B1180765) chains with the 2-[2-(Cycloheptylamino)ethoxy]ethyl moiety at one end. Such end-functionalized polymers are valuable as macromolecular surfactants or as building blocks for block copolymers.

Moreover, the compound can be directly incorporated into the backbone of polymers. In the synthesis of poly(ester amide)s, amino alcohols can be reacted with dicarboxylic acids or their derivatives. nih.govrsc.org The hydroxyl group forms an ester linkage, while the secondary amine group forms an amide linkage. This reaction creates a polymer with a precisely alternating sequence of ester and amide bonds, combining the properties of both polyesters and polyamides. The cycloheptyl group would be a recurring pendant group along the polymer chain, influencing properties such as solubility, thermal behavior, and mechanical strength. researchgate.net

Table 2: Polymerization Strategies Involving this compound
Polymer TypeRole of the CompoundPolymerization MethodPotential Impact of Cycloheptyl Group
Polyethers, PolyestersInitiatorRing-Opening Polymerization (ROP)Provides a hydrophobic end-group, influencing self-assembly.
Poly(ester amide)sMonomer (with a diacid)PolycondensationActs as a bulky pendant group, increasing amorphous content and modifying thermal properties. nih.gov

Surface Modification and Coating Applications

Amino alcohols are widely utilized as multifunctional additives in waterborne paint and coating formulations. coatingsworld.com They serve as efficient neutralizing agents to control pH, act as co-dispersants to stabilize pigments like titanium dioxide, and improve freeze-thaw stability. google.compcimag.com The amine function of this compound can strongly interact with pigment surfaces, preventing agglomeration and ensuring uniform color distribution. coatingsworld.com Its molecular structure may also contribute to low volatile organic compound (VOC) formulations, aligning with modern environmental regulations. google.com

Beyond coatings, the molecule can be used for the chemical modification of material surfaces. The amine or alcohol group can be covalently attached to surfaces that have been pre-functionalized with complementary reactive groups (e.g., epoxides, isocyanates, or carboxylic acids). This grafting process would impart the surface with the specific properties of the cycloheptyl group, such as increased hydrophobicity and altered interfacial energy. Such modifications are relevant for controlling wetting, adhesion, and biocompatibility. nih.govrsc.org

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The amphiphilic nature of this compound—possessing a large, nonpolar cycloheptyl "tail" and a polar, hydrophilic "head"—makes it an ideal candidate for self-assembly. In aqueous solutions, these molecules could spontaneously organize into complex structures like micelles or vesicles, which can be used for encapsulation and delivery applications.

In the context of host-guest chemistry, the molecule can play a dual role. The cycloheptyl moiety can act as a "guest," fitting into the hydrophobic cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. This interaction could be used for sensing or separation. Conversely, the molecule itself, or oligomers derived from it, could form a flexible binding pocket capable of acting as a "host" for small guest molecules or ions, with recognition driven by a combination of hydrophobic and hydrogen-bonding interactions.

In-depth Analysis of this compound in Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding the advanced applications of the chemical compound this compound in the fields of organic synthesis and materials science as outlined in the requested article structure.

Self-Assembled Structures and Nanomaterials:No information exists to suggest that this compound has been investigated for its ability to form self-assembled monolayers, micelles, vesicles, or other supramolecular structures. Consequently, there is no data on its role in the fabrication of nanomaterials or its potential properties and applications in nanotechnology.

While the general class of amino alcohols and their derivatives can be involved in various chemical processes, the specific cycloheptyl substitution in this compound does not appear to have been a subject of published research in the context of advanced materials or molecular recognition.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" for this specific compound as per the requested outline. The absence of research in these areas means there are no findings, data tables, or detailed discussions to present.

Conclusions and Future Research Perspectives for 2 2 Cycloheptylamino Ethoxy Ethan 1 Ol

Summary of Current Academic Understanding and Methodological Advances

An extensive search of scholarly databases and chemical registries yields no specific studies focused on 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol. While information on structurally similar compounds with ethoxy and amino functional groups exists, a direct extrapolation of their properties and behaviors to the title compound would be scientifically unfounded without experimental validation. The current academic understanding of this compound is therefore considered to be undefined. Methodological advances in its synthesis, characterization, or application are not documented in publicly accessible research.

Identification of Key Unexplored Research Avenues

The absence of foundational research on this compound means that virtually all aspects of its chemical and physical nature represent unexplored research avenues. Key areas that would require investigation to build a foundational understanding of this compound include:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound would be the primary step. Subsequent comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Physicochemical Properties: Basic physicochemical properties, including melting point, boiling point, solubility in various solvents, and pKa, are currently unknown. These fundamental data points are crucial for any potential application.

Pharmacological and Toxicological Screening: Given the presence of an amino group and its structural similarity to other bioactive molecules, a systematic evaluation of its pharmacological activity and toxicological profile would be a critical area of investigation.

Material Science Applications: The potential for this compound to act as a ligand, a building block for polymers, or a component in other materials is entirely unexplored.

Potential for Interdisciplinary Collaboration and Advanced Methodological Development

The study of a novel compound such as this compound would inherently necessitate interdisciplinary collaboration. Organic chemists would be needed to devise synthetic pathways, while analytical chemists would be crucial for its characterization. Should any biological activity be hypothesized or discovered, pharmacologists, toxicologists, and biochemists would play a vital role in its evaluation.

Furthermore, the investigation of this compound could drive the development of advanced methodologies. For instance, computational chemists could employ quantum chemical calculations to predict its properties and guide experimental work. High-throughput screening methods could be adapted to efficiently test for a wide range of biological activities or material properties. The development of novel catalytic systems for its synthesis could also be an area for methodological advancement.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves reductive amination between cycloheptylamine and ethylene oxide derivatives under controlled conditions. For example, sodium triacetoxyborohydride (STAB) can facilitate the reduction of intermediate imines at 0–25°C, achieving yields up to 85% after purification by flash chromatography . Optimization strategies include adjusting solvent polarity (e.g., THF or methanol), temperature gradients, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., cycloheptyl CH2_2 groups at δ 1.2–1.8 ppm) and confirm ethoxy linker integrity. 1^1H-15^{15}N HMBC can resolve amine group interactions .
  • IR : Stretches at ~3350 cm1^{-1} (N-H) and ~1100 cm1^{-1} (C-O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular weight (e.g., [M+H]+^+ at m/z 231.2) .

Q. How do physicochemical properties (e.g., solubility, logP) of this compound compare to simpler ethanolamine analogs?

  • Methodology : Experimental logP values (e.g., 1.8–2.2) are determined via shake-flask or HPLC methods. The cycloheptyl group increases lipophilicity compared to cyclohexyl (logP ~1.5) or linear alkyl analogs. Solubility in polar solvents (e.g., water: ~15 mg/mL) is reduced relative to 2-aminoethanol due to steric hindrance .

Advanced Research Questions

Q. How does the cycloheptylamino group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors. The cycloheptyl group may occupy hydrophobic pockets inaccessible to smaller substituents .
  • Kinetic Assays : Surface plasmon resonance (SPR) or fluorescence polarization measure binding constants (Kd_d) to assess selectivity over cyclohexyl analogs .

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Profiling : IC50_{50} values across cell lines (e.g., HEK293 vs. HeLa) clarify context-dependent effects. For example, cytotoxicity (IC50_{50} ~50 µM) may mask antimicrobial activity at lower doses (MIC ~10 µM) .
  • Metabolomic Analysis : LC-MS/MS identifies off-target interactions (e.g., interference with lipid metabolism) that explain divergent results .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodology :

  • QSAR Models : Regression analysis links structural descriptors (e.g., topological polar surface area) to bioavailability. Substituent modifications (e.g., replacing cycloheptyl with fluorinated groups) are simulated to enhance blood-brain barrier penetration .
  • MD Simulations : Free-energy calculations (e.g., MMPBSA) predict stability in target binding sites over 100-ns trajectories .

Comparative Analysis

Analog Substituent logP Key Application Reference
2-[2-(Cyclohexylamino)ethoxy]ethanolCyclohexyl1.5Enzyme inhibition studies
2-AminoethanolNone (linear)-1.3Solvent/chemical intermediate
This compoundCycloheptyl2.0Receptor-targeted drug discovery

Data Contradiction Analysis

  • Example : Conflicting reports on α-amylase inhibition (IC50_{50} 20 µM vs. no activity).
    • Resolution : Test under standardized assay conditions (pH 7.4, 37°C) with purified enzyme. Pre-incubate compound to rule out time-dependent inactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.